

Comparative Analysis of RK-287107 Cross-Reactivity with Other Kinases

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Compound of Interest				
Compound Name:	RK-287107			
Cat. No.:	B15588127	Get Quote		

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of the potent tankyrase inhibitor, **RK-287107**. While a comprehensive kinome-wide cross-reactivity profile for **RK-287107** is not publicly available, this document synthesizes the existing data on its selectivity and compares it with related compounds to offer insights into its potential off-target effects.

RK-287107 is a highly potent and specific inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[2] Understanding the selectivity of **RK-287107** is crucial for its development as a therapeutic agent, as off-target kinase inhibition can lead to unforeseen side effects.

Selectivity Profile of RK-287107

Current literature demonstrates that **RK-287107** exhibits high selectivity for tankyrase-1 and -2 over another well-characterized member of the PARP family, PARP1. In vitro enzymatic assays show that **RK-287107** has no significant inhibitory effect on PARP1 activity at concentrations up to 20 µmol/L.[1]

Comparison with Other Tankyrase Inhibitors

To provide a broader context for the selectivity of **RK-287107**, it is useful to compare it with other well-characterized tankyrase inhibitors. G007-LK is another potent and selective tankyrase inhibitor that has been profiled against a panel of seven other PARP enzymes.[3]



This comparison can serve as a surrogate to infer the potential cross-reactivity of a highly optimized tankyrase inhibitor like **RK-287107**.

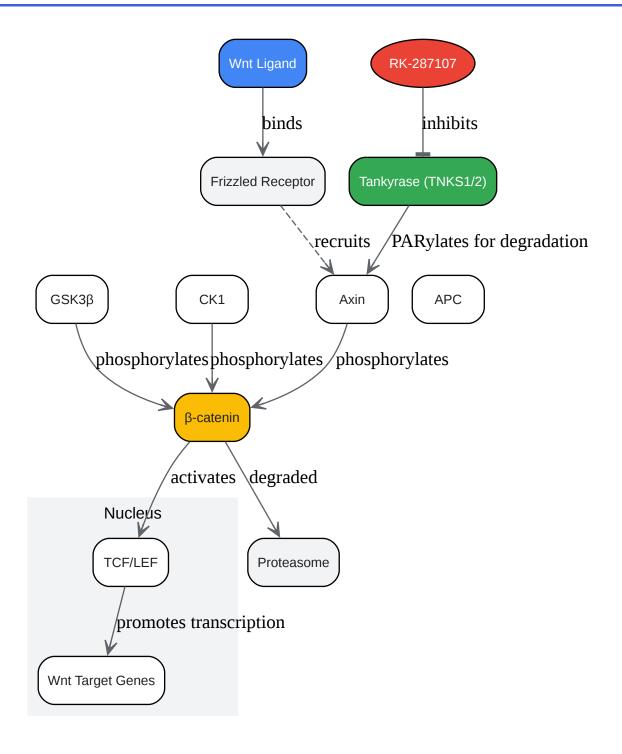
Compound	Target	IC50 (nM)	PARP1 Inhibition	Other PARP Inhibition
RK-287107	Tankyrase-1	14.3	No inhibition up to 20 μ M[1]	Data not available
Tankyrase-2	10.6[1]			
G007-LK	Tankyrase-1	46[4][5]	No inhibition up to 20 μM[4]	Selective over 7 other PARP enzymes[3]
Tankyrase-2	25[4][5]	_		
XAV939	Tankyrase-1	11	Data not available	Data not available
Tankyrase-2	4			

Table 1: Comparison of in vitro potency and selectivity of tankyrase inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of **RK-287107**, G007-LK, and XAV939 against tankyrase-1 and -2, as well as their reported activity against PARP1 and other PARP family members.

Signaling Pathway of RK-287107 Inhibition

RK-287107 exerts its therapeutic effect by modulating the Wnt/ β -catenin signaling pathway. In many cancers, this pathway is aberrantly activated. Tankyrases contribute to this by marking Axin, a key component of the β -catenin destruction complex, for degradation. By inhibiting tankyrases, **RK-287107** stabilizes Axin, leading to the degradation of β -catenin and subsequent downregulation of Wnt target genes.





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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of **RK-287107**.

Experimental Protocols

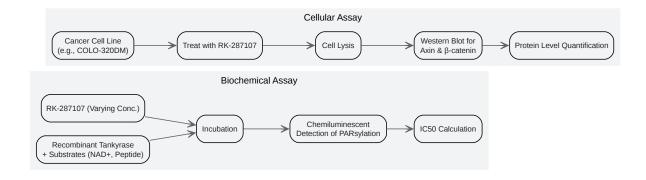
The following are summaries of key experimental protocols used to characterize the selectivity and mechanism of action of tankyrase inhibitors like **RK-287107**.



In Vitro Tankyrase Inhibition Assay

This assay directly measures the enzymatic activity of tankyrase and its inhibition by a test compound.

- Recombinant Enzyme: Purified recombinant human tankyrase-1 or tankyrase-2 is used.
- Reaction Mixture: The enzyme is incubated with the test compound (e.g., RK-287107) at various concentrations in an assay buffer.
- Substrate Addition: The reaction is initiated by adding the substrates, NAD+ (the source of ADP-ribose) and a biotinylated peptide.
- Detection: The extent of poly(ADP-ribosyl)ation (PARsylation) of the substrate is quantified.
 This is often done using an ELISA-based method where the biotinylated and PARsylated
 product is captured and detected using a streptavidin-HRP conjugate and a
 chemiluminescent substrate.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.



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Caption: General experimental workflow for assessing tankyrase inhibitor activity.



Western Blot Analysis for Axin Stabilization

This cellular assay confirms the mechanism of action of the tankyrase inhibitor in a biological context.

- Cell Culture: A suitable cancer cell line with an active Wnt/β-catenin pathway (e.g., COLO-320DM) is cultured.
- Treatment: Cells are treated with the tankyrase inhibitor at various concentrations and for different durations.
- Cell Lysis: The cells are lysed to release the cellular proteins.
- Protein Quantification: The total protein concentration in the lysates is determined.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for Axin, β-catenin, and a loading control (e.g., GAPDH).
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
- Analysis: The intensity of the protein bands is quantified to determine the relative changes in Axin and β-catenin levels following treatment with the inhibitor. An increase in Axin levels and a decrease in β-catenin levels are indicative of effective tankyrase inhibition.

In conclusion, while a comprehensive kinome-wide selectivity profile for **RK-287107** is not yet publicly available, the existing data strongly supports its high specificity for tankyrase-1 and -2 over PARP1. Comparisons with other selective tankyrase inhibitors suggest that compounds in this class can achieve a high degree of selectivity. Further studies profiling **RK-287107** against a broad panel of kinases will be invaluable in fully elucidating its off-target profile and advancing its clinical development.



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